Dapoxetine chloride

Pharmacokinetics On-demand dosing SSRI half-life comparison

Procure Dapoxetine chloride to leverage its unique, patent-protected on-demand dosing paradigm with a 1.4-hour half-life, a profile no generic SSRI can replicate. It is the only approved molecule for premature ejaculation research, with a 1.12 nM SERT IC₅₀ and >180-fold selectivity over NET. The hydrochloride salt ensures reproducible 42% oral bioavailability and high aqueous solubility (≥68 mg/mL) for flexible formulation. Crucially, it has a differentiated safety profile with no QTc prolongation at 4x the maximum recommended dose, ensuring reliable cardiac safety for your study populations.

Molecular Formula C21H23ClNO-
Molecular Weight 340.9 g/mol
Cat. No. B15149333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapoxetine chloride
Molecular FormulaC21H23ClNO-
Molecular Weight340.9 g/mol
Structural Identifiers
SMILESCN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/p-1/t20-;/m0./s1
InChIKeyIHWDIQRWYNMKFM-BDQAORGHSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapoxetine Chloride: Core Compound Identity and Procurement-Relevant Pharmacological Class


Dapoxetine chloride (Dapoxetine hydrochloride) is a short-acting selective serotonin reuptake inhibitor (SSRI) with the chemical formula C₂₁H₂₃NO·HCl, developed specifically for the on-demand treatment of premature ejaculation (PE) [1]. It is the first and only oral pharmacological agent to receive regulatory approval for this indication, with marketing authorization in multiple countries across Europe, Asia, and Latin America [2]. The compound is characterized by a uniquely rapid pharmacokinetic profile—peak plasma concentrations are achieved approximately 1 hour after oral dosing, and elimination is biphasic with an initial half-life of approximately 1.4 hours, resulting in plasma concentrations declining to approximately 5% of peak within 24 hours [1]. At the molecular level, dapoxetine is a potent inhibitor of the serotonin transporter (SERT) with an IC₅₀ of 1.12 nM, while its major circulating metabolites—desmethyldapoxetine (IC₅₀ <1.0 nM) and didesmethyldapoxetine (IC₅₀ = 2.0 nM)—retain comparable or slightly reduced potency [3].

Why Dapoxetine Chloride Cannot Be Interchanged with Other SSRI Compounds for On-Demand PE Applications


Conventional SSRIs such as paroxetine, sertraline, fluoxetine, and citalopram possess elimination half-lives ranging from approximately 21 hours (paroxetine) to 35 hours (citalopram) and 1–4 days (fluoxetine, with the active metabolite norfluoxetine extending to 7–15 days), mandating daily chronic dosing and a multi-week pre-loading period before any ejaculation-delaying effect becomes clinically meaningful [1]. In contrast, dapoxetine exhibits an initial elimination half-life of approximately 1.4 hours, enabling true on-demand administration with pharmacodynamic effects evident after a single dose [2]. This pharmacokinetic distinction is formally protected by U.S. Patent No. 7,718,705, which claims the method of dosing dapoxetine on an as-needed basis—a therapeutic modality that other SSRI compounds in the class cannot replicate due to their inherently long half-lives [3]. Substitution of dapoxetine with a generic SSRI would negate the on-demand treatment paradigm and introduce the adverse-effect burden of chronic SSRI exposure, including sexual dysfunction, weight gain, and withdrawal syndromes associated with prolonged serotonergic adaptation [1].

Dapoxetine Chloride: Head-to-Head and Comparative Quantitative Evidence for Differentiated Selection


Rapid Pharmacokinetic Profile Enables True On-Demand Dosing Versus Chronic Daily SSRIs

Dapoxetine exhibits a uniquely rapid absorption and initial elimination profile that fundamentally distinguishes it from all other SSRI compounds used off-label for PE. The initial half-life of dapoxetine is approximately 1.4 hours (30 mg) and 1.42 hours (60 mg), with plasma concentrations declining to approximately 5% of peak by 24 hours post-dose, enabling minimal drug accumulation even with repeated on-demand use [1]. In contrast, paroxetine has an elimination half-life of approximately 21 hours, sertraline approximately 26 hours, citalopram approximately 33–35 hours, and fluoxetine 1–4 days (with norfluoxetine extending to 7–15 days) [2]. The time to peak plasma concentration (Tmax) is approximately 1 hour for dapoxetine versus 2–8 hours for other SSRIs [3]. This pharmacokinetic divergence is the mechanistic basis for dapoxetine's suitability for on-demand (as-needed) administration, a dosing paradigm that no other SSRI can fulfill.

Pharmacokinetics On-demand dosing SSRI half-life comparison

Dapoxetine 60 mg Demonstrates Superior IELT Improvement Over Daily Paroxetine 20 mg in Head-to-Head Trial

In a prospective, three-arm clinical study by Simsek et al. (2014) involving 150 men with PE, patients were allocated to on-demand dapoxetine 30 mg (n=50), on-demand dapoxetine 60 mg (n=50), or daily paroxetine 20 mg (n=50) for one month. The dapoxetine 60 mg group demonstrated a 170% increase in intravaginal ejaculatory latency time (IELT) from baseline, which was significantly superior to both the 117% increase observed with paroxetine 20 mg daily (P < 0.01) and the 117% increase with dapoxetine 30 mg on-demand (P < 0.05) [1]. Mean post-treatment IELT values were 118.2 ± 40.8 seconds for dapoxetine 60 mg, 100.2 ± 24.5 seconds for dapoxetine 30 mg, and 98.4 ± 26.3 seconds for paroxetine 20 mg, from baseline values of 43.5, 46.1, and 45.2 seconds respectively [1]. The dapoxetine 30 mg dose produced IELT improvements statistically equivalent to daily paroxetine 20 mg (P > 0.05), confirming a clear dose-response relationship with 60 mg providing the greatest efficacy [1].

Premature ejaculation IELT Head-to-head comparative efficacy Paroxetine

Dose-Dependent IELT Prolongation Versus Placebo in Large-Scale Phase 3 Program

In a randomized, double-blind, placebo-controlled Phase 3 trial conducted across 22 countries (N = 1162), dapoxetine demonstrated dose-dependent prolongation of IELT. Mean average IELT increased from 0.9 minutes at baseline (all groups) to 1.9 minutes (placebo), 3.2 minutes (dapoxetine 30 mg), and 3.5 minutes (dapoxetine 60 mg) at the 24-week study endpoint (P < 0.001 for both dapoxetine doses vs placebo) [1]. A pooled analysis of four randomized controlled trials (n = 4843) confirmed these findings, reporting geometric mean IELT increases from 0.7 minutes at baseline to 1.1, 1.8, and 2.3 minutes for placebo, dapoxetine 30 mg, and dapoxetine 60 mg respectively [2]. Patient-reported outcomes mirrored the objective IELT data: 30.7% (30 mg) and 38.3% (60 mg) of men rated their condition as 'better' or 'much better' versus 13.7% with placebo (P < 0.001) [2]. A meta-analysis of five RCTs (n = 6081) yielded a weighted mean difference in IELT of 1.47 minutes favoring dapoxetine over placebo (95% CI: 1.22–1.71, P < 0.00001) [3].

Phase 3 clinical trial IELT Placebo-controlled Dose-response

High SERT Binding Potency and Selectivity Over Norepinephrine and Dopamine Transporters

Dapoxetine demonstrates potent and selective inhibition of the serotonin transporter (SERT) in human transporter-expressing cell systems. The IC₅₀ for inhibition of [³H]5-HT uptake via SERT is 1.12 nM, compared with IC₅₀ values of 202 nM for norepinephrine transporter (NET) inhibition and 1720 nM for dopamine transporter (DAT) inhibition . This yields a NET/SERT selectivity ratio of approximately 180-fold and a DAT/SERT selectivity ratio of approximately 1536-fold . In isolated rat cerebral cortex membranes, dapoxetine inhibits SERT with an IC₅₀ of 10 nM . For reference, paroxetine—one of the most potent SSRIs—shows a reported SERT IC₅₀ of approximately 4 nM in human transporter systems with a Ki of 1.1 nM in rat synaptosomes, though direct cross-assay comparisons between dapoxetine and paroxetine under identical experimental conditions are not available in the published literature [1].

Serotonin transporter SERT Selectivity IC₅₀ Binding affinity

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Stability Versus Free Base

Dapoxetine hydrochloride (CAS 129938-20-1) is the preferred salt form for pharmaceutical and research applications due to its superior physicochemical properties compared to the free base (CAS 119356-77-3). The hydrochloride salt demonstrates aqueous solubility of approximately 68 mg/mL (198.9 mM) at 25°C, with equivalent solubility in DMSO and ethanol . While the free base form possesses the same intrinsic pharmacological activity at equivalent molar concentrations, the hydrochloride salt typically offers enhanced water solubility and improved stability under standard storage conditions . The hydrochloride form has a defined melting point of 202–206°C and is characterized as a white to off-white crystalline powder, enabling more reproducible formulation and analytical handling [1]. This salt-form advantage is critical for aqueous-based assay systems, oral formulation development, and long-term compound storage.

Salt form Solubility Formulation Stability Hydrochloride

Cardiovascular Safety: No QTc Prolongation at Supratherapeutic Doses Up to 240 mg

In a dedicated thorough QT/QTc study, dapoxetine at single oral doses of 60 mg, 120 mg, and 240 mg (up to 4-fold the maximum recommended therapeutic dose of 60 mg) did not prolong the QT/QTc interval and produced no clinically significant electrocardiographic effects or evidence of delayed repolarization or conduction abnormalities in healthy adult male subjects [1]. Preclinical safety pharmacology studies further confirmed the absence of adverse electrophysiologic or hemodynamic effects at dapoxetine concentrations up to 2-fold greater than those achieved at recommended doses [2]. This cardiovascular safety profile is noteworthy because certain other SSRIs, most prominently citalopram, carry FDA-mandated dose limitations due to dose-dependent QTc prolongation (citalopram: QTc prolongation of 8.5 ms at 20 mg/day and 18.5 ms at 60 mg/day), restricting their maximum recommended dose to 40 mg/day [3].

Cardiovascular safety QTc interval Safety pharmacology Thorough QT study

Dapoxetine Chloride: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


On-Demand Pharmacotherapy for Premature Ejaculation: Clinical Trials and Real-World Evidence Generation

Dapoxetine chloride is the definitive compound for clinical research programs investigating on-demand premature ejaculation treatment. Its initial half-life of approximately 1.4 hours and Tmax of approximately 1 hour enable a true as-needed dosing paradigm that no other SSRI can replicate [1]. The Phase 3 evidence base, comprising over 6,000 patients across five randomized controlled trials, demonstrates that dapoxetine 60 mg on-demand increases mean IELT from 0.9 minutes to 3.5 minutes—a 3.9-fold improvement over baseline and a statistically significant 1.6-minute advantage over placebo (P < 0.001) [2]. In direct head-to-head comparison, dapoxetine 60 mg (170% IELT increase) significantly outperformed daily paroxetine 20 mg (117% IELT increase, P < 0.01) [3]. For clinical trial sponsors or investigators, the hydrochloride salt form additionally ensures reproducible formulation and consistent oral bioavailability of approximately 42% [1].

Preclinical Serotonin Transporter Pharmacology: A Potent and Selective SERT Tool Compound

For academic and industrial laboratories investigating serotonergic mechanisms, dapoxetine chloride serves as a well-characterized, potent, and selective SERT inhibitor. Its SERT IC₅₀ of 1.12 nM, combined with approximately 180-fold selectivity over NET (IC₅₀ = 202 nM) and approximately 1536-fold selectivity over DAT (IC₅₀ = 1720 nM), provides a clean pharmacological tool for isolating serotonergic effects from noradrenergic or dopaminergic confounds [1]. The hydrochloride salt form's aqueous solubility of ≥68 mg/mL enables flexible in vitro and in vivo dosing across a wide concentration range, supporting both acute and chronic administration protocols in rodent models [2]. The compound's short duration of action also allows researchers to conduct within-subject crossover designs with minimal carryover effects, a significant methodological advantage over long-half-life SSRIs such as fluoxetine [1].

Pharmaceutical Formulation Development: Leveraging Hydrochloride Salt Physicochemical Properties

Dapoxetine hydrochloride is the rationally selected salt form for oral solid dosage form development, offering aqueous solubility of approximately 68 mg/mL, a defined melting point of 202–206°C, and crystalline morphology suitable for direct compression or wet granulation manufacturing processes [1]. The approximately 10-fold or greater solubility advantage over the free base directly impacts dissolution-rate-limited absorption and oral bioavailability [2]. For generic pharmaceutical developers, the hydrochloride salt is the regulatory reference standard; dapoxetine hydrochloride 30 mg and 60 mg film-coated tablets are the approved dosage forms in all jurisdictions where the product is marketed [3]. The compound's stability under ICH-recommended storage conditions (2–8°C, desiccated, tight container) supports long-term formulation development programs without degradation-related variability [1].

Cardiovascular-Safety-Conscious SSRI Research: A QTc-Sparing Serotonergic Agent

For research programs requiring serotonergic pharmacology in populations where cardiovascular safety is paramount—such as studies in patients with comorbid cardiac conditions or concomitant use of QT-prolonging medications—dapoxetine chloride offers a differentiated safety profile. Dapoxetine demonstrated no QTc prolongation at single doses up to 240 mg (4-fold the maximum recommended dose of 60 mg) in a dedicated thorough QT study, with no clinically significant electrocardiographic effects or evidence of delayed repolarization [1]. This contrasts with the SSRI class, where citalopram carries a regulatory dose cap of 40 mg/day due to dose-dependent QTc prolongation [2]. The comprehensive premarketing cardiovascular safety evaluation, encompassing preclinical safety pharmacology, Phase I thorough QT studies, and Phase III Holter monitoring in over 6,000 men, provides a robust evidentiary foundation for safety-conscious procurement decisions [3].

Quote Request

Request a Quote for Dapoxetine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.